Propofol beta-D-Glucuronide

Description

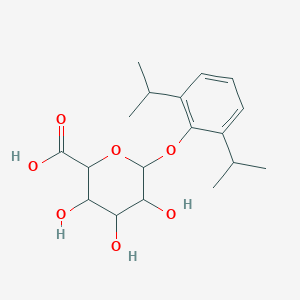

Structure

3D Structure

Properties

Molecular Formula |

C18H26O7 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23) |

InChI Key |

JZSJIASBMOIIKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Biochemical Pathways of Propofol Beta D Glucuronide Formation

Enzymology of Propofol (B549288) Glucuronidation

The glucuronidation of propofol is catalyzed by a superfamily of enzymes known as UDP-Glucuronosyltransferases (UGTs). These enzymes are critical for the metabolism of a wide array of endogenous and xenobiotic compounds nih.gov. The formation of Propofol beta-D-Glucuronide is highly dependent on the activity of specific UGT isoforms, which exhibit tissue-specific expression and distinct kinetic properties.

Extensive research has identified UGT1A9 as the principal enzyme responsible for the glucuronidation of propofol in humans ingentaconnect.comnih.govresearchgate.netcaymanchem.com. This isoform is highly expressed in the liver, the main site of propofol metabolism, where it efficiently catalyzes the formation of propofol glucuronide virginiaanesthesiaservices.comnih.govnih.gov. Studies using human liver microsomes (HLM) have consistently demonstrated the predominant role of UGT1A9 in this metabolic pathway ingentaconnect.comnih.gov.

While UGT1A9 is the primary catalyst, other UGT isoforms also contribute to propofol glucuronidation, particularly in extrahepatic tissues. nih.gov

UGT1A6 : This isoform has been suggested to play a role in both hepatic and extrahepatic propofol metabolism. nih.gov

UGT1A7 and UGT1A10 : These enzymes are known to conjugate propofol in extrahepatic organs such as the kidneys and intestine. nih.gov

UGT1A8 : Expressed mainly in the digestive organs but not the liver, UGT1A8 has also been shown to conjugate propofol. nih.gov

The involvement of these multiple isoforms highlights the widespread capacity for propofol metabolism throughout the body.

The efficiency and dynamics of propofol glucuronidation are described by specific kinetic parameters. These parameters can vary depending on the UGT isoform, the tissue source of the enzymes, and the presence of genetic polymorphisms.

The kinetics of propofol glucuronidation have been characterized in various human tissues. In human intestinal microsomes (HIM), the process follows the traditional Michaelis-Menten model ingentaconnect.comresearchgate.net. However, studies using human liver microsomes (HLM) and human kidney microsomes (HKM) reveal more complex kinetics ingentaconnect.comresearchgate.net.

Below is an interactive table summarizing the kinetic parameters for propofol glucuronidation in different human microsomal fractions.

| Enzyme Source | Kinetic Model | K_m (μM) | V_max (nmol/min/mg protein) | CL_int (μl/min/mg protein) |

| Human Liver Microsomes (HLM) | Substrate Inhibition | 41.8 | 5.21 | 126 |

| Human Intestinal Microsomes (HIM) | Michaelis-Menten | 280.06 | 2.92 | 10.46 |

| Human Kidney Microsomes (HKM) | Substrate Inhibition | 24.24 | 10.94 | 466.2 |

Data compiled from a study by Oda et al., where HIM K_m was 6.7-fold higher than HLM, and V_max and CL_int were 56% and 8.3% of HLM, respectively. HKM K_m was comparable to HLM, while V_max and CL_int were 2.1- and 3.7-fold higher than HLM, respectively. ingentaconnect.com

Propofol glucuronidation does not always follow simple Michaelis-Menten kinetics. In enzyme preparations from human liver (HLM) and kidney (HKM), the reaction exhibits substrate inhibition, a phenomenon where the enzyme's activity decreases at high substrate concentrations ingentaconnect.comresearchgate.net23michael.com. This type of atypical kinetic profile suggests the presence of more complex enzyme mechanisms, possibly involving multiple substrate-binding sites—one catalytic and one inhibitory 23michael.com.

For propofol glucuronidation in HLM, a K_si (substrate inhibition constant) value of 852 μM has been reported ingentaconnect.com. The occurrence of substrate inhibition is dependent on the specific UGT isoform and the substrate being metabolized 23michael.com. While UGT1A9-mediated propofol glucuronidation shows this inhibition, studies with other UGT substrates like naphthol (for UGT1A6) have shown adherence to traditional Michaelis-Menten kinetics doi.orgresearchgate.net. The observation of such complex kinetics is crucial for accurately predicting metabolic rates and potential drug-drug interactions in vivo.

Kinetic Characterization of Propofol Glucuronidation by UGT Enzymes

Mechanistic Insights into Enzyme-Substrate Interactions During Glucuronidation

The glucuronidation of propofol is a critical detoxification process catalyzed by uridine (B1682114) diphosphate (B83284) (UDP)-glucuronosyltransferases (UGTs). The interaction between the propofol substrate and the UGT enzyme is governed by several factors, including the enzyme's kinetic properties and the substrate's chemical structure. The kinetics of propofol glucuronidation by the primary enzyme, UGT1A9, can exhibit substrate inhibition, particularly in liver and kidney microsomes. ingentaconnect.comingentaconnect.com This phenomenon suggests the presence of multiple binding sites on the enzyme, where at high concentrations, propofol molecules may bind to a secondary, allosteric site, thereby inhibiting the catalytic activity. In contrast, glucuronidation in intestinal microsomes tends to follow standard Michaelis-Menten kinetics. ingentaconnect.comingentaconnect.com

The chemical structure of the substrate plays a significant role in the efficiency of the enzymatic reaction. Studies comparing propofol to its analogs have shown that the positioning of alkyl groups on the phenol (B47542) ring influences the rate of glucuronidation. For instance, substitutes at the 2,6-positions, as seen in propofol, result in lower glucuronidation rates compared to those at the 2,5-positions, suggesting that alkyl groups at the 6-position may create steric hindrance within the enzyme's active site. jst.go.jp This steric hindrance can affect the affinity of the enzyme for the substrate, as reflected in higher Michaelis constant (Km) values. jst.go.jp The reaction mechanism involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of propofol, a process dependent on the proper orientation and binding of both the substrate and the cofactor within the enzyme's active site. mdpi.comxenotech.com

Comprehensive Metabolic Cascade of Propofol Leading to Glucuronide Conjugation

The biotransformation of propofol in humans is extensive and proceeds primarily through two major pathways. researchgate.net The first is a direct Phase II conjugation reaction, where the parent propofol molecule is directly glucuronidated. researchgate.netnih.gov The second pathway involves an initial Phase I oxidation reaction, mediated by the cytochrome P450 (CYP) enzyme system, which produces hydroxylated metabolites that are subsequently conjugated in a Phase II reaction. researchgate.netresearchgate.net Both pathways result in the formation of water-soluble glucuronide conjugates that can be efficiently eliminated from the body, primarily through renal excretion. nih.govvirginiaanesthesiaservices.com

Direct Glucuronidation Pathway of Propofol

The principal metabolic route for propofol is direct conjugation with glucuronic acid to form this compound. nih.govnih.gov This pathway accounts for the majority of propofol's metabolism, with estimates ranging from 40% to 70% of an administered dose. nih.govnih.govresearchgate.netfrontiersin.org The reaction is predominantly catalyzed by the UGT1A9 enzyme isoform. ingentaconnect.comresearchgate.netcaymanchem.com UGT1A9 is highly expressed in the liver, which is the main site of propofol metabolism. nih.govnih.gov However, significant extrahepatic metabolism also occurs, as UGT1A9 is also expressed in the kidneys and, to a lesser extent, the small intestine. ingentaconnect.comingentaconnect.comnih.gov In fact, the intrinsic clearance of propofol via glucuronidation can be substantially higher in the kidneys compared to the liver. ingentaconnect.comingentaconnect.com Other UGT isoforms, including UGT1A6, UGT1A7, UGT1A8, and UGT1A10, have also been shown to conjugate propofol, particularly in extrahepatic tissues like the digestive organs. nih.gov

Table 1: Kinetic Parameters of Propofol Glucuronidation in Human Tissues

| Tissue Microsome | Predominant Enzyme | Kinetics Model | Km (μM) | Vmax (nmol/min/mg) | CLint (μl/min/mg) | Ksi (μM) |

| Liver (HLM) | UGT1A9 | Substrate Inhibition | 41.8 | 5.21 | 126 | 852 |

| Intestine (HIM) | UGT1A9, UGT1A8, UGT1A10 | Michaelis-Menten | 279 | 2.92 | 10.5 | N/A |

| Kidney (HKM) | UGT1A9 | Substrate Inhibition | 24.2 | 11.1 | 466 | 409 |

Data sourced from in vitro studies on human microsomal fractions. ingentaconnect.comingentaconnect.com

Role of Phase I Metabolites in Subsequent Glucuronidation (e.g., 4-hydroxypropofol glucuronides)

An alternative, secondary metabolic pathway involves the initial hydroxylation of propofol, a Phase I reaction. researchgate.netresearchgate.net This step is primarily mediated by cytochrome P450 enzymes, with CYP2B6 being the major catalyst and CYP2C9 playing a lesser role. nih.govresearchgate.net The hydroxylation occurs at the para-position of the phenol ring, yielding 2,6-diisopropyl-1,4-quinol, also known as 4-hydroxypropofol. nih.govnih.gov This hydroxylated intermediate is pharmacologically inactive. nih.gov

Following its formation, 4-hydroxypropofol undergoes extensive Phase II conjugation. researchgate.netnih.gov It can be conjugated with either glucuronic acid or sulfate (B86663). nih.govnih.gov The glucuronidation of 4-hydroxypropofol results in two distinct metabolites: 4-hydroxypropofol-1-O-β-D-glucuronide and 4-hydroxypropofol-4-O-β-D-glucuronide. researchgate.netoup.com This hydroxylation pathway, followed by conjugation, accounts for approximately 29-38% of propofol's total metabolism. nih.govnih.gov The resulting quinol glucuronides, along with a quinol sulfate conjugate, are then excreted in the urine. nih.govresearchgate.net

Tissue and Species Specific Metabolism of Propofol Beta D Glucuronide

Glucuronidation Activity Across Diverse Organ Systems

Hepatic Metabolism of Propofol (B549288) to Propofol beta-D-Glucuronide

The liver is the principal site for the metabolism of propofol. nih.govnih.gov Glucuronidation, a phase II metabolic reaction, is the main pathway, where propofol is conjugated with glucuronic acid to form the water-soluble and inactive metabolite, this compound. nih.govresearchgate.net This process is catalyzed by a family of enzymes known as uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). nih.govingentaconnect.com Specifically, the UGT1A9 isoform is the primary enzyme responsible for propofol glucuronidation in the human liver. nih.govingentaconnect.com

The hepatic clearance of propofol is very high, often exceeding the hepatic blood flow, which suggests that its metabolism is not only efficient but also that extrahepatic sites must be involved. nih.govderangedphysiology.comderangedphysiology.com In humans, approximately 70% of a propofol dose is metabolized in the liver to this compound. nih.gov The remaining portion undergoes hydroxylation by cytochrome P450 enzymes (primarily CYP2B6 and to a lesser extent CYP2C9) to form 2,6-diisopropyl-1,4-quinol, which is then further conjugated. nih.govnih.gov

Extrahepatic Metabolism and Contribution of Other Tissues (e.g., Intestine, Kidney, Lung, Brain)

Evidence strongly indicates that a significant portion of propofol metabolism, including the formation of this compound, occurs outside the liver. nih.govnih.govoup.com Studies conducted during the anhepatic phase of liver transplantation have confirmed the existence of extrahepatic metabolism, as propofol metabolites, including this compound, were detected in the urine of these patients. nih.govoup.com

Kidney: The kidneys are a major site of extrahepatic propofol metabolism. nih.govnih.gov In vitro studies have shown that the rate of propofol glucuronidation in human kidney microsomes is significantly higher than in liver microsomes. nih.govingentaconnect.com The UGT1A9 enzyme is highly expressed in the kidneys, contributing to this substantial metabolic activity. ingentaconnect.com In vivo studies in humans have demonstrated a significant renal extraction of propofol, with metabolic clearance by the kidneys accounting for nearly one-third of the total body clearance. nih.gov

Lung: The role of the lungs in propofol metabolism is more controversial. nih.gov Some early animal studies suggested significant pulmonary uptake and elimination. nih.gov However, subsequent studies in humans have indicated that while there is some first-pass uptake of propofol by the lungs, significant metabolism, including glucuronidation, does not appear to occur. nih.govnih.govoup.com The propofol taken up by the lungs is largely released back into the circulation unchanged. nih.gov

Brain: The brain is a primary target for the anesthetic effects of propofol. While propofol readily crosses the blood-brain barrier and has profound effects on cerebral metabolism, there is no direct evidence to suggest that the brain is a significant site for the glucuronidation of propofol to this compound. nih.govnih.govjneurosci.org Propofol's effects in the brain are related to its interaction with neurotransmitter receptors rather than its metabolic breakdown. youtube.commit.edu

Comparative Biotransformation Profiles Across Different Biological Species

The metabolism of propofol, particularly its glucuronidation, exhibits marked differences across various animal species. These variations are critical to consider in preclinical research and for the extrapolation of animal data to humans.

Analysis of Propofol Glucuronidation in In Vitro and In Vivo Animal Models (e.g., Rat, Mouse, Monkey, Dog, Rabbit)

In vivo and in vitro studies have consistently demonstrated species-specific differences in the pharmacokinetics and metabolic profiles of propofol. nih.govresearchgate.net

Rat: In vitro studies using rat liver microsomes have shown that the kinetics of propofol glucuronidation follow a biphasic model, suggesting the involvement of multiple enzymes. nih.gov The affinity of UGTs for propofol in rats is higher (lower Km value) compared to humans, but the maximum reaction rate (Vmax) is lower. jst.go.jp

Mouse: Mouse liver microsomes exhibit a high capacity for propofol glucuronidation, with kinetics fitting a substrate inhibition model, similar to humans. nih.gov

Monkey: The kinetics of propofol glucuronidation in monkey liver microsomes are best described by the Hill model. nih.gov

Dog: Marked species differences in the metabolic profiles of propofol have been noted in dogs. nih.gov

Rabbit: Rabbit liver microsomes have been shown to have a higher propofol-UGT activity compared to rats. nih.gov

| Species | Kinetic Model of Hepatic Glucuronidation | Relative In Vitro Clearance (CLint) |

|---|---|---|

| Human | Substrate Inhibition | High |

| Mouse | Substrate Inhibition | Highest |

| Monkey | Hill Model | Moderate |

| Rat | Biphasic (Isoenzyme) | Low |

Delineation of Species Differences in UGT Isoform Expression and Functional Activity Relevant to Propofol Glucuronidation

The observed species differences in propofol glucuronidation are largely attributable to variations in the expression and functional activity of UGT isoforms. nih.govresearchgate.net While UGT1A9 is the primary enzyme in humans, the orthologous enzymes and their relative contributions can differ significantly in other species. nih.gov For instance, UGT1A9 does not exist in rats. nih.gov Instead, other isoforms, such as UGT1A6, which has some homology to human UGT1A9, are involved in propofol metabolism in this species. nih.gov These differences in UGT isoform profiles lead to the distinct kinetic patterns of propofol glucuronidation observed across species. nih.gov

Implications of Species-Specific Metabolic Variability for Preclinical Research Design and Extrapolation

The significant interspecies variability in propofol metabolism has important implications for preclinical drug development and the extrapolation of animal data to humans. nih.govresearchgate.net Animal models used in preclinical studies may not accurately reflect the metabolic pathways and clearance rates of propofol in humans. researchgate.net For example, the different UGT isoforms and kinetic profiles in rats compared to humans highlight the challenges of using this common preclinical species to predict human pharmacokinetics for drugs primarily cleared by glucuronidation. nih.govnih.gov

Therefore, a thorough understanding of the species-specific differences in propofol glucuronidation is essential for:

Selecting the most appropriate animal models for preclinical safety and efficacy studies.

Accurately scaling pharmacokinetic parameters from animals to humans.

Interpreting toxicological findings in the context of metabolic differences.

Failure to account for this metabolic variability can lead to inaccurate predictions of drug behavior in humans, potentially impacting the safety and efficacy of new therapeutic agents.

Advanced Analytical Methodologies for Propofol Beta D Glucuronide Research

State-of-the-Art Chromatographic Techniques for Separation and Quantitation

Chromatography remains the cornerstone of analytical methodologies for Propofol (B549288) beta-D-Glucuronide, providing the necessary separation from endogenous interferences and other metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely reported method for the detection and quantification of propofol and its metabolites, often considered a gold standard for validation purposes. medlink.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of Propofol beta-D-Glucuronide. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the metabolite in complex biological samples such as plasma, urine, and hair. nih.govnih.govbohrium.com LC-MS/MS methods can monitor both the parent drug and its metabolites in a single experiment, providing a comprehensive metabolic profile. labmedica.com

Several studies have developed and validated LC-MS/MS methods for the simultaneous quantification of propofol and its glucuronide conjugate. For instance, a method utilizing a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode has been shown to be highly selective and sensitive for the quantification of both Phase I and Phase II metabolites, including this compound. labmedica.com The lower limits of quantitation (LLOQs) for Propofol-glucuronide using LC-MS/MS have been reported to be approximately 1.17 ng/mL in selected ion monitoring (SIM) mode and 2.01 ng/mL in multiple reaction monitoring (MRM) mode. nih.gov

| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (<%) | Inter-assay Precision (<%) | Bias (≤%) |

|---|---|---|---|---|

| Propofol | 10-1500 | <8 | <8 | ≤6 |

| Propofol-glucuronide (PG) | 20-3000 | <8 | <8 | ≤6 |

| 1-quinol-glucuronide (1-QG) | 10-1500 | <8 | <8 | ≤6 |

| 4-quinol-glucuronide (4-QG) | 25-3750 | <8 | <8 | ≤6 |

Prior to the widespread adoption of mass spectrometry, HPLC with fluorometric detection was a common method for propofol analysis. medlink.comresearchgate.net This technique leverages the native fluorescence of the propofol molecule. The typical excitation and emission wavelengths for propofol detection are 276 nm and 310 nm, respectively. researchgate.net While generally less sensitive and specific than LC-MS/MS, fluorometric detection can still be a viable option in certain research contexts where high sensitivity is not the primary requirement. medlink.com Mobile phases commonly consist of methanol (B129727) or acetonitrile (B52724) mixed with water. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like glucuronide conjugates. nih.gov In the analysis of propofol metabolites, HILIC has been successfully employed to separate this compound from its parent drug and other less polar metabolites. nih.gov One study utilized a HILIC column with a mobile phase of acetonitrile, water, and ammonium (B1175870) acetate (B1210297) buffer to achieve chromatographic separation of glucuroconjugate metabolites. nih.gov This approach, performed in isocratic mode, allows for rapid analysis without the need for phase re-equilibration. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. While GC-MS is traditionally used to analyze the parent drug, propofol, it is not suitable for the direct detection of thermally labile metabolites like glucuronides. labmedica.com However, GC-MS plays a complementary role in propofol metabolism studies. nih.gov It is highly effective for the simultaneous quantification of propofol and its non-conjugated metabolites in various biological matrices. omicsonline.org

For the analysis of propofol and its non-conjugated metabolites by GC-MS, a derivatization step, often using trimethylsilyl (B98337) (TMS), is typically required to improve chromatographic properties and detection sensitivity. nih.gov Following derivatization, GC-MS can successfully analyze propofol and its hydroxylated metabolites. nih.gov To analyze glucuronide conjugates by GC-MS, a hydrolysis step is necessary to cleave the glucuronic acid moiety, allowing for the indirect measurement of the parent compound. oup.com

| Analyte | Method | Mode | LLOQ (ng/mL) |

|---|---|---|---|

| Propofol | GC/MS | Scan | ~325 |

| Propofol | GC/MS | SIM | ~0.51 |

| Propofol-glucuronide | LC-MS/MS | SIM | ~1.17 |

| Propofol-glucuronide | LC-MS/MS | MRM | ~2.01 |

High-Performance Liquid Chromatography (HPLC) Applications

Refined Sample Preparation Strategies for Biological Matrices in Research

The complexity of biological matrices such as blood, plasma, urine, and hair necessitates meticulous sample preparation to ensure accurate and reliable quantification of this compound. nih.govresearchgate.net The choice of sample preparation technique depends on the specific matrix and the analytical method employed.

Commonly used strategies include:

Solid-Phase Extraction (SPE): This technique is widely used for the extraction of propofol and its metabolites from plasma and urine. nih.govnih.gov SPE offers high recovery and clean extracts, minimizing matrix effects in subsequent analyses. labmedica.com

Liquid-Liquid Extraction (LLE): LLE is a classic method for separating analytes from interfering substances. It has been applied to the extraction of propofol and its metabolites from various biological samples. nih.govnih.gov

Protein Precipitation: For plasma and whole blood samples, protein precipitation with solvents like methanol or acetonitrile is a simple and rapid method to remove proteins that can interfere with the analysis. researchgate.netnih.govresearchgate.net

Methanolic Extraction: For hair analysis, which is useful for detecting long-term drug use, methanolic extraction, often assisted by ultrasonication, is employed to extract propofol and this compound from the hair matrix. bohrium.comnih.gov

Solid Phase Extraction (SPE) Optimization for Metabolite Isolation

Solid Phase Extraction (SPE) is a widely used sample preparation technique that isolates analytes of interest from complex matrices by leveraging the principles of chromatography. thermofisher.com The process involves passing a sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with an appropriate solvent. thermofisher.comsigmaaldrich.com For this compound, SPE is often employed after an initial protein precipitation step, particularly for blood samples, to ensure a clean extract for analysis. researchgate.netnih.gov

Optimization of an SPE method involves several key steps:

Conditioning: The sorbent is treated with a solvent to activate the functional groups, ensuring consistent interaction with the analyte. sigmaaldrich.com

Equilibration: The sorbent is treated with a solution similar in composition to the sample matrix to maximize analyte retention. sigmaaldrich.com

Sample Loading: The pre-treated sample is passed through the SPE cartridge.

Washing: Solvents are used to selectively remove co-extracted interferences without eluting the target analyte. sigmaaldrich.com

Elution: A solvent is chosen to disrupt the interactions between the sorbent and the analyte, allowing for its collection. sigmaaldrich.com

In the analysis of this compound in hair samples, a mixed-mode anion exchange cartridge has been successfully utilized. researchgate.net This approach involves digesting the hair sample in sodium hydroxide, loading it onto the cartridge, and using water and ethyl acetate as washing solvents to remove interfering substances before elution and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

Liquid-Liquid Extraction (LLE) Development for Diverse Sample Types

Liquid-Liquid Extraction (LLE) is a foundational sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. It has been a common technique for the analysis of propofol and its metabolites in various biological matrices, including blood, plasma, urine, and hair. researchgate.net

A notable advancement in this area is Dispersive Liquid-Liquid Microextraction (DLLME). This technique is recognized for being simple and rapid, utilizing small volumes of samples and solvents. researchgate.netnih.gov A DLLME method followed by gas chromatography-mass spectrometry (GC-MS) has been developed and validated for propofol analysis in blood, urine, and hair, demonstrating the versatility of liquid extraction techniques for diverse sample types. researchgate.netnih.gov While often applied to the parent drug, the principles of LLE are adaptable for the extraction of its glucuronidated metabolite.

Protein Precipitation Techniques for Initial Matrix Cleanup

For biological samples rich in proteins, such as whole blood or plasma, an initial cleanup step is essential to prevent interference and protect analytical instrumentation. Protein precipitation is a common and effective first step in the sample preparation workflow. sigmaaldrich.com This technique involves adding a precipitating agent, such as an organic solvent or an acid, to the sample, which denatures the proteins and causes them to fall out of solution. sigmaaldrich.comnih.gov

In the analysis of this compound in whole blood, proteins are effectively removed by adding a mixture of methanol and acetonitrile. nih.gov Following the addition of the organic solvents, the sample is centrifuged to pellet the precipitated proteins, and the resulting supernatant, which contains the analyte, can be collected for further cleanup, often by SPE. researchgate.netnih.gov This two-step approach of protein precipitation followed by SPE is highly effective for preparing clean extracts from complex biological matrices. nih.gov

Rigorous Method Validation Parameters for Academic Quantitation

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For academic and forensic quantitation of this compound, this involves assessing several key parameters to ensure the reliability and accuracy of the results.

Assessment of Linearity and Development of Robust Calibration Models

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a defined range. A calibration curve is constructed by analyzing standards at several known concentrations. researchgate.net For methods analyzing this compound, excellent linearity is consistently reported, with correlation coefficients (R²) typically exceeding 0.99.

Table 1: Examples of Linearity in this compound Analysis

| Sample Matrix | Analytical Method | Correlation Coefficient (R²) | Source |

|---|---|---|---|

| Hair | LC-MS/MS | 0.9997 | researchgate.netnih.gov |

| Human Plasma (for Propofol) | GC-MS | 0.9989 | nih.gov |

A high R² value indicates a strong linear relationship, which is fundamental for accurately predicting the concentration of the analyte in unknown samples.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ) for Research Applications

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govjuniperpublishers.com These parameters define the sensitivity of an analytical method. The determination of LOD and LOQ is crucial for applications where trace amounts of the metabolite are expected.

Table 2: Reported LOD and LOQ for this compound

| Sample Matrix | LOD | LOQ | Source |

|---|---|---|---|

| Hair | 2 pg/mg | 5 pg/mg | researchgate.netnih.gov |

| Hair | 20 pg/10 mg hair | 50 pg/10 mg hair | nih.govsemanticscholar.org |

| Ante-mortem Whole Blood | Not Reported | 0.02 mg/L | nih.gov |

| Post-mortem Whole Blood | Not Reported | 0.04 mg/L | nih.gov |

These values demonstrate the high sensitivity of modern chromatographic methods for detecting this compound in various biological specimens.

Evaluation of Accuracy, Precision, and Inter-Assay/Intra-Assay Reproducibility

Accuracy and precision are cornerstone parameters in method validation that describe the reliability of the measurements.

Accuracy refers to the closeness of a measured value to the true or accepted value, often expressed as percent bias. fda.gov

Precision measures the degree of agreement among a series of individual measurements under the same conditions and is typically expressed as the relative standard deviation (RSD). bohrium.com

Validation studies evaluate both intra-assay precision (within the same analytical run) and inter-assay precision (across different runs) to ensure the method's reproducibility over time. For bioanalytical methods, an accuracy within ±15% (±20% at the LOQ) and a precision (RSD) of ≤15% (≤20% at the LOQ) are generally considered acceptable. fda.gov

Table 3: Accuracy and Precision Data for Propofol Metabolite Analysis

| Analyte | Sample Matrix | Accuracy (% Bias) | Precision (% RSD) | Source |

|---|---|---|---|---|

| This compound | Whole Blood | Within ±6% | < 10% | nih.gov |

| Propofol | Human Plasma | -5.8% to 11.7% | 3.7% to 11.6% | nih.gov |

Additionally, the mean true extraction recovery for this compound from whole blood has been reported to be 81%, indicating high efficiency of the extraction process. researchgate.netnih.gov

Stability Studies of this compound in Various Research Sample Storage Conditions

The stability of an analyte in biological samples is a critical factor for the accuracy and reliability of quantitative analysis, particularly in clinical and forensic toxicology. Research into the stability of this compound has demonstrated that it is a remarkably stable metabolite, especially when compared to its parent compound, propofol. This stability extends across various storage temperatures and durations in different biological matrices.

Studies have shown that this compound exhibits no significant instability in whole blood samples under a range of typical storage conditions. nih.govresearchgate.net In one study, its concentration remained stable for a period of up to four months, irrespective of the storage temperature, which included ambient temperature, 5°C, -20°C, and -80°C. au.dk This is in stark contrast to propofol, which has been shown to be unstable at -20°C. nih.govresearchgate.netau.dk The stability of this compound was also unaffected by the type of preservative mixture used in the blood collection tubes, showing consistent results in tubes containing both citrate-EDTA-fluoride and oxalate-fluoride mixtures. nih.govresearchgate.net

The following table summarizes the findings on the stability of this compound in whole blood.

Stability of this compound in Whole Blood Samples

| Storage Temperature | Duration | Preservative/Anticoagulant | Observed Stability | Reference |

|---|---|---|---|---|

| 5°C | 4 months | Fluoride/Oxalate & Fluoride/Citrate | No pronounced instability observed | au.dk |

| -20°C | 4 months | Fluoride/Oxalate & Fluoride/Citrate | No pronounced instability observed | au.dk |

| -80°C | 4 months | Fluoride/Oxalate & Fluoride/Citrate | No pronounced instability observed | au.dk |

In addition to blood, the stability of this compound is a key consideration in urine analysis, as it is a primary urinary metabolite. scientificlabs.co.uk Research focused on the long-term detection of the metabolite in urine implicitly supports its stability. In one study, urine specimens were collected and stored at 2°C - 8°C until testing. scirp.org The successful quantification of this compound in these samples for up to 28 days post-administration suggests the compound remains stable under these refrigerated conditions. scirp.orgscirp.orgusdtl.comresearchgate.net

The table below outlines the storage conditions used in urinary detection studies, which infer the metabolite's stability.

Inferred Stability of this compound in Urine Samples

| Storage Temperature | Duration of Detection Post-Administration | Observed Stability | Reference |

|---|---|---|---|

| 2°C - 8°C | Up to 28 days | Compound remained detectable and quantifiable, suggesting stability under refrigeration. | scirp.org |

Pharmacokinetic Research Aspects of Propofol Beta D Glucuronide Preclinical and Mechanistic Focus

Disposition and Excretion Pathways in Preclinical Models

The disposition and excretion of Propofol (B549288) beta-D-Glucuronide, the primary metabolite of the anesthetic agent propofol, have been elucidated through various preclinical models. These studies are crucial for understanding the clearance mechanisms of propofol and the factors that may influence its pharmacokinetics.

Mechanisms of Renal Excretion of Glucuronide Conjugates

The renal excretion of glucuronide conjugates, including Propofol beta-D-Glucuronide, is a critical pathway for the elimination of propofol from the body. In preclinical models, the kidneys have been identified not only as an excretory organ but also as a site of extrahepatic metabolism of propofol. nih.gov

The process of renal excretion of these conjugates is multifaceted, involving glomerular filtration and active tubular secretion. Efflux transporters, such as multidrug resistance-associated proteins (MRP), play a significant role in the active secretion of glucuronides into the urine. Specifically, MRP2 and MRP4 have been identified as key transporters involved in the urinary excretion of glucuronide metabolites in a substrate-dependent manner. nih.gov The hydrophilic and negatively charged nature of glucuronides necessitates the involvement of these transporters for their efficient removal from the systemic circulation into the renal tubules. nih.gov

Animal kidney microsomes have demonstrated the ability to glucuronidate propofol, indicating that the kidney itself contributes to the formation of this compound, which is then readily available for excretion. nih.gov

Investigations into Potential Biliary Excretion and Enterohepatic Recirculation in Animal Models

Preclinical studies in animal models have provided direct evidence for the biliary excretion of propofol metabolites and subsequent enterohepatic recirculation. In a study involving rats and dogs administered with radiolabeled propofol, both species exhibited biliary excretion. tandfonline.comnih.gov This process involves the secretion of the glucuronide conjugate from the liver into the bile, which is then released into the small intestine.

Once in the intestine, this compound can be hydrolyzed back to the parent propofol by bacterial enzymes. The re-liberated propofol can then be reabsorbed into the systemic circulation, a process known as enterohepatic recirculation. This recirculation can prolong the presence of the drug in the body. Evidence of enterohepatic recirculation of propofol has been observed in both rats and dogs. tandfonline.comnih.gov

Further investigation into the disposition of intravenously administered this compound in rats and dogs confirmed its enterohepatic circulation. The study showed that this recirculation occurred to a greater extent in rats compared to dogs. nih.gov

Endogenous and Exogenous Factors Influencing this compound Disposition in Research Models

The disposition of this compound can be influenced by a variety of endogenous and exogenous factors. Preclinical and in vitro research models have been instrumental in identifying these factors, which include genetic variations, sex, and co-administration of other drugs.

Impact of Genetic Polymorphisms of UGT Enzymes (e.g., UGT1A9) on Glucuronidation Efficiency and Variability in Preclinical Studies

The primary enzyme responsible for the glucuronidation of propofol is UDP-glucuronosyltransferase 1A9 (UGT1A9). ingentaconnect.comnih.gov Genetic polymorphisms in the UGT1A9 gene can lead to variations in enzyme activity, thereby affecting the efficiency of this compound formation.

While the majority of studies on UGT1A9 polymorphisms have been conducted in human subjects, in vitro studies using human liver microsomes and recombinant UGT1A9 enzymes have provided mechanistic insights that are relevant to preclinical research. These studies have shown that certain single nucleotide polymorphisms (SNPs) in the UGT1A9 gene can result in decreased glucuronidation activity. nih.gov For instance, the D256N variant of UGT1A9 has been shown to have a significantly lower Vmax for propofol glucuronidation compared to the wild-type enzyme. nih.gov

Although specific preclinical animal models with these human polymorphisms are not widely reported, these in vitro findings highlight the potential for genetic factors to contribute to inter-individual variability in propofol metabolism and clearance.

Analysis of Sex Differences in Propofol Metabolite Formation in Animal Models

Preclinical studies have investigated the influence of sex on the formation of propofol metabolites. In a study examining propofol glucuronidation in liver microsomes from male and female rats and mice, sex-related differences were observed. nih.gov While no significant sex differences were found in the kinetic parameters in rats, the in vitro clearance values in the high-affinity phase were higher in males than in females. nih.gov Conversely, in mice, the in vitro clearance was also higher in males. nih.gov

These findings from animal models suggest that sex can be a significant factor influencing the rate of propofol glucuronidation, which may contribute to observed sex differences in the pharmacokinetics and pharmacodynamics of propofol.

Interactive Data Table: In Vitro Clearance of Propofol in Liver Microsomes of Different Animal Models

| Species | Sex | In Vitro Clearance (CLint) |

| Rat (high-affinity) | Male | > Female |

| Rat (low-affinity) | Male | = Female |

| Mouse | Male | > Female |

| Monkey | Male | > Female |

| Human | Male | < Female |

Data derived from a comparative in vitro study. nih.gov

In Vitro and Preclinical Drug-Drug Interaction Studies Affecting Propofol Glucuronidation Pathways

The co-administration of other drugs can significantly impact the glucuronidation of propofol, leading to potential drug-drug interactions. In vitro studies using human liver microsomes have been instrumental in identifying compounds that can inhibit the activity of UGT1A9, the key enzyme in propofol glucuronidation.

A screening of 21 different compounds revealed that several drugs, including some that are potentially co-administered during anesthesia, can inhibit propofol glucuronidation. nih.gov These include non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and acetylsalicylic acid, as well as the benzodiazepine (B76468) oxazepam and the opioid fentanyl. nih.gov The inhibition by substrates of both UGT1 and UGT2 families suggests the involvement of at least two UGT isoforms in the metabolism of propofol. nih.gov

Furthermore, in vitro studies have demonstrated that valproate can inhibit propofol metabolism via UGT1A9. drugs.com Other research has shown that certain propofol analogs, such as 2,5-diisopropylphenol, can inhibit the glucuronidation of propofol. nih.gov Additionally, environmental contaminants like polychlorinated biphenyls (PCBs) have been shown to significantly inhibit UGT1A9 activity, indicating a potential for interaction between propofol and these compounds. researchgate.net

These in vitro and preclinical findings underscore the importance of considering potential drug-drug interactions when propofol is administered with other medications, as they can alter the formation of this compound and consequently affect the clearance of propofol.

Interactive Data Table: Examples of Drugs and Compounds Affecting Propofol Glucuronidation In Vitro

| Compound | Effect on Propofol Glucuronidation |

| Ketoprofen | Inhibition |

| Acetylsalicylic acid | Inhibition |

| Oxazepam | Inhibition |

| Fentanyl | Inhibition |

| Valproate | Inhibition |

| 2,5-Diisopropylphenol | Inhibition |

| Polychlorinated biphenyls (PCBs) | Inhibition |

Future Directions and Research Gaps in Propofol Beta D Glucuronide Studies

Exploration of Novel or Undiscovered UGT Isoforms and Alternative Glucuronidation Pathways

The formation of Propofol (B549288) β-D-Glucuronide is predominantly catalyzed by the UDP-glucuronosyltransferase (UGT) 1A9 isoform. nih.gov However, the contribution of other UGT isoforms and alternative metabolic pathways cannot be entirely discounted and represents a significant area for future investigation.

Known UGT Isoforms in Propofol Metabolism:

| UGT Isoform | Location of Activity | Role in Propofol Glucuronidation |

| UGT1A9 | Primarily Liver, also Kidney | Major isoform responsible for propofol glucuronidation. nih.gov |

| UGT1A6 | Liver and Extrahepatic Tissues | Suggested to contribute to both hepatic and extrahepatic metabolism. nih.gov |

| UGT1A8 | Digestive Organs (not liver) | Shown to conjugate propofol. nih.gov |

| UGT1A7 | Kidneys and Intestine | Contributes to extrahepatic metabolism. nih.gov |

| UGT1A10 | Kidneys and Intestine | Contributes to extrahepatic metabolism. nih.gov |

While the above isoforms have been implicated, their precise quantitative contributions and the potential involvement of other, less characterized or even undiscovered UGTs remain to be fully elucidated. The significant interindividual variability in propofol metabolism, which cannot be solely explained by variations in UGT1A9 activity, suggests the presence of other contributing factors, including minor or alternative glucuronidation pathways. nih.govmonash.edu

Furthermore, while glucuronidation is the primary metabolic route, sulfation has been identified as a minor pathway for propofol clearance. nih.gov A deeper exploration of other potential conjugation reactions or alternative metabolic pathways could provide a more complete picture of propofol's disposition. A significant research gap exists in the comprehensive characterization of polymorphic enzymes and the interplay of multiple metabolic pathways in determining an individual's response to propofol. nih.gov

Application of Advanced "Omics" Technologies for Comprehensive Pathway Elucidation

The application of advanced "omics" technologies, such as metabolomics, proteomics, and pharmacogenomics, holds immense promise for a comprehensive elucidation of the Propofol β-D-Glucuronide pathway and the factors influencing its variability.

Metabolomics: This approach involves the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. Metabolomic profiling of individuals undergoing propofol anesthesia can help identify novel metabolites and metabolic signatures associated with different drug responses. nih.govresearchgate.net Although still in its nascent stages in propofol research, metabolomics has the potential to uncover previously unknown metabolic pathways and biomarkers predictive of patient sensitivity and adverse effects. nih.govresearchgate.net

Proteomics: The study of the entire complement of proteins in a biological system can provide insights into the expression levels and post-translational modifications of UGTs and other enzymes involved in propofol metabolism. Proteomic analysis of liver and other relevant tissues can help quantify the abundance of various UGT isoforms, providing a more direct measure of their potential contribution to propofol glucuronidation than genomic data alone. frontiersin.org

Pharmacogenomics: This field investigates the influence of genetic variations on drug response. Numerous studies have focused on single nucleotide polymorphisms (SNPs) in the UGT1A9 gene and their impact on propofol pharmacokinetics. monash.edufrontierspartnerships.orgnih.gov Future pharmacogenomic research should expand to include a broader range of genes encoding metabolizing enzymes and drug transporters, employing a multi-omics approach to build predictive models of propofol response. researchgate.netwsu.edu Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be crucial for creating a holistic understanding of the complex interplay of factors that govern the formation and elimination of Propofol β-D-Glucuronide.

Development of Innovative In Vitro and Ex Vivo Models for Mechanistic Metabolic Studies

To gain deeper mechanistic insights into propofol glucuronidation, the development and application of innovative in vitro and ex vivo models are essential. Traditional models, such as liver microsomes and 2D cell cultures, have provided valuable information but have limitations in fully replicating the complexity of human physiology.

Advanced In Vitro Models:

3D Cell Culture Models (Spheroids and Organoids): Liver and intestinal organoids, which are three-dimensional structures grown from stem cells, can more accurately mimic the cellular composition and function of their respective organs. researchgate.netresearchgate.netnih.gov These models offer a platform for long-term studies and a more realistic assessment of drug metabolism and toxicity compared to conventional 2D cultures. nih.govresearchgate.net

Microfluidic Devices (Organs-on-a-Chip): These devices allow for the culture of cells in a microenvironment that simulates the physiological conditions of an organ, including fluid flow and cell-cell interactions. nih.govresearchgate.netnih.gov Microfluidic reactors with immobilized UGT enzymes or liver microsomes can be used to study the kinetics of propofol glucuronidation in a controlled and high-throughput manner. nih.govresearchgate.net

Ex Vivo Models:

Perfused Whole-Organ Models: The perfusion of isolated organs, such as the liver, provides a bridge between in vitro and in vivo studies. frontiersin.orgresearchgate.net This technique allows for the investigation of drug metabolism and transport in an intact organ, preserving the complex interplay between different cell types and the organ's architecture.

These advanced models will be instrumental in dissecting the specific contributions of different UGT isoforms, investigating the influence of various modulators, and studying the mechanisms of metabolite transport in a more physiologically relevant context.

Elucidating the Complete Spectrum of Environmental and Endogenous Modulators of Propofol Glucuronidation

The activity of UGT enzymes, and consequently the rate of Propofol β-D-Glucuronide formation, is influenced by a wide array of environmental and endogenous factors. A comprehensive understanding of these modulators is critical for predicting and explaining interindividual variability in propofol response.

Key Modulators of Propofol Glucuronidation:

| Modulator Category | Examples | Impact on Propofol Glucuronidation |

| Environmental Factors | Co-administered drugs (e.g., NSAIDs, opioids), dietary components (e.g., lipid content of propofol emulsion), lifestyle factors (e.g., smoking, alcohol). | Can inhibit or induce UGT enzyme activity, altering propofol clearance. researchgate.netresearchgate.net The lipid load from propofol infusions can have broader metabolic consequences. monash.eduresearchgate.netnih.gov |

| Endogenous Factors | Genetic polymorphisms (UGT1A9, CYP2B6, etc.), age, sex, hormonal status (e.g., estrogen), disease states (e.g., inflammation). | Genetic variations are a major source of interindividual differences. nih.govnih.gov Age and sex can influence enzyme expression and activity. nih.govfrontiersin.org Inflammatory cytokines can downregulate UGTs. nih.govresearchgate.netfrontierspartnerships.org |

A significant research gap lies in the systematic and comprehensive characterization of the "complete spectrum" of these modulators. While the effects of some drugs and genetic variants have been studied, the influence of a broader range of dietary compounds, environmental chemicals, and the complex interplay of endogenous signaling molecules on propofol glucuronidation remains largely unexplored. Future studies should aim to identify and quantify the impact of these factors to develop more personalized and safer anesthetic regimens.

Detailed Characterization of Metabolite Transport Mechanisms Across Biological Membranes

Once formed, Propofol β-D-Glucuronide must be transported across cellular membranes for its eventual elimination from the body. The mechanisms governing this transport are a critical yet understudied aspect of propofol's disposition. Glucuronidated metabolites are generally more water-soluble and often require specific transporter proteins to move across the lipid bilayers of cell membranes.

The elimination of glucuronides is a two-step process involving their formation by UGTs and their subsequent excretion by efflux transporters located on cell surfaces in various organs. nih.gov Understanding which transporters are responsible for the efflux of Propofol β-D-Glucuronide from hepatocytes into the bile and blood, as well as its transport in the kidneys for urinary excretion, is crucial for a complete understanding of its pharmacokinetics.

Future research should focus on identifying the specific ATP-binding cassette (ABC) and solute carrier (SLC) transporters involved in the disposition of Propofol β-D-Glucuronide. Characterizing the kinetics and regulation of these transporters will provide valuable insights into potential drug-drug interactions and the impact of genetic polymorphisms in transporter genes on propofol clearance.

Q & A

Q. What are the established methods for synthesizing and characterizing Propofol beta-D-Glucuronide?

this compound is synthesized via enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms, followed by purification via high-performance liquid chromatography (HPLC) or solid-phase extraction. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification (376.38 g/mol, C₁₈H₂₅NaO₇) . Sodium salt forms are commonly used to enhance solubility in experimental settings, with purity validated using HPLC-UV or LC-MS/MS .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard for quantification due to its high sensitivity and specificity. For plasma, ultrafiltrate, or dried blood spots (DBS), sample preparation involves protein precipitation with acetonitrile or methanol, followed by chromatographic separation using C18 columns. Method validation should include tests for linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) . Isotope-labeled internal standards (e.g., deuterated analogs) improve accuracy in complex matrices.

Advanced Research Questions

Q. How do conflicting data on this compound’s transport mechanisms inform experimental design?

Studies report conflicting transporter affinities, particularly for organic anion-transporting polypeptide (oatp) isoforms. For example, oatp exhibits a higher affinity for estradiol-17β-D-glucuronide (Kₘ = 3 μM) than taurocholic acid (Kₘ = 27 μM) , but this compound may compete with other anions (e.g., methotrexate glucuronides) for ABCG2 transporters . To resolve contradictions, use in vitro models (e.g., oatp-transfected HeLa cells) with competitive inhibition assays and kinetic profiling (Vmax, Kₘ). Include negative controls (unconjugated Propofol) to confirm transporter specificity .

Q. What in vivo models are suitable for studying this compound’s neuroprotective or toxicological effects?

Rodent models, such as cisplatin-induced neurotoxicity in rats, are effective. Key endpoints include electromyography (EMG) for nerve conduction velocity (e.g., CMAP amplitude), oxidative stress markers (GSH, MDA), and immunohistochemical analysis of neurotrophic factors (NGF). Propofol co-administration reduces cisplatin-induced GSH depletion and TNF-α/IL-6 elevation, suggesting antioxidant synergy. Ensure dose standardization (e.g., 10 mg/kg Propofol IV) and validate outcomes against saline controls .

Q. How do metabolic enzyme interactions influence this compound’s pharmacokinetics?

UGT1A9 is the primary isoform responsible for Propofol glucuronidation. Competition with other UGT1A9 substrates (e.g., mycophenolic acid) may alter clearance rates. To assess interactions, conduct in vitro incubations with human liver microsomes (HLM) and probe inhibitors (e.g., diclofenac). Pharmacokinetic modeling (non-linear mixed effects) can predict clinical DDIs, while tandem mass spectrometry tracks metabolite formation .

Methodological Considerations

Q. How should researchers address variability in glucuronide stability during storage?

this compound is prone to hydrolysis in aqueous solutions. Stabilize samples by acidifying matrices (pH 4–5 with formic acid), storing at −80°C, and avoiding freeze-thaw cycles. For long-term stability (>6 months), validate degradation products via accelerated stability testing (25°C/60% RH) .

Q. What strategies resolve discrepancies in transporter affinity studies?

Use orthogonal approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.